molecular formula C20H28N2O5 B1599816 (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 2873-37-2

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No. B1599816
CAS RN: 2873-37-2
M. Wt: 376.4 g/mol
InChI Key: NCECLGUVJMKAPA-IRXDYDNUSA-N
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Description

“(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Guazzelli et al. developed a series of polyhydroxylated pyrrolidines using the double reductive amination reaction .


Molecular Structure Analysis

The molecular formula of this compound is C12H22N2O4 . It contains a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the available resources, pyrrolidine derivatives have been synthesized using various strategies, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 258.31 g/mol . Other physical and chemical properties are not mentioned in the available resources.

Scientific Research Applications

Synthesis and Structural Insights

Synthesis and Characterization : The chemical compound "(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate" is likely related to a category of compounds that involve complex synthesis methods and are characterized by detailed structural analysis. For example, the synthesis of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds involves intricate steps that lead to compounds with potential anti-inflammatory and analgesic activities, as seen in a study that explored the synthesis and the biological activities of these compounds (Muchowski et al., 1985). Another example is the synthesis of novel annulated products from aminonaphthyridinones, which demonstrates the complexity and the innovative approaches used in synthesizing novel chemical entities (Deady & Devine, 2006).

Crystal Structure Determination : The determination of crystal structures of similar complex molecules, such as chain-functionalized pyrroles, provides insights into their molecular conformation and potential applications. A study successfully obtained the crystal structures of two chain-functionalized pyrroles, important as antitumoral agents, using synchrotron X-ray powder diffraction data, highlighting the significance of structural analysis in understanding the properties and applications of such compounds (Silva et al., 2012).

Biological Activities and Potential Applications

Cholinesterase Inhibition : Compounds with a structure similar to "(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate" have been explored for their biological activities. For instance, a series of benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates were synthesized and tested for their ability to inhibit cholinesterase enzymes. These compounds showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain derivatives showing potential as selective BChE inhibitors, comparable to known drugs like rivastigmine (Pizova et al., 2017).

Antibacterial Activity : The synthesis of new pyridine derivatives and their evaluation for antimicrobial activities demonstrate the potential applications of complex molecules in addressing microbial resistance. Some synthesized compounds showed variable and modest activity against bacteria and fungi, indicating the potential for developing new antimicrobial agents based on such molecular frameworks (Patel et al., 2011).

Future Directions

The pyrrolidine ring is a versatile scaffold in drug discovery, and there is ongoing research to design new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

properties

IUPAC Name

benzyl (2S)-2-[[(2S)-1-methoxy-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5/c1-14(2)12-16(19(24)26-3)21-18(23)17-10-7-11-22(17)20(25)27-13-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13H2,1-3H3,(H,21,23)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCECLGUVJMKAPA-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433599
Record name (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate

CAS RN

2873-37-2
Record name 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-leucine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2873-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Benzyl 2-(((S)-1-methoxy-4-methyl-1-oxopentan-2-yl)carbamoyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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